molecular formula C8H6INO2 B6253707 2-iodo-4-isocyanato-1-methoxybenzene CAS No. 1360960-63-9

2-iodo-4-isocyanato-1-methoxybenzene

Cat. No.: B6253707
CAS No.: 1360960-63-9
M. Wt: 275
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Description

2-Iodo-4-isocyanato-1-methoxybenzene (C8H6INO2) is a versatile aromatic isocyanate with a molecular weight of 274.94 g/mol . This compound serves as a critical synthetic building block and pharmaceutical intermediate in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The structure incorporates both a reactive isocyanate (-N=C=O) group and an iodine substituent on a methoxybenzene ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions and for the construction of urea-based structures . The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively. This reactivity is exploited in organic and medicinal chemistry to create molecular diversity, for instance, in the synthesis of aryl urea derivatives which are privileged scaffolds in drug discovery for their biological activity . As a high-quality research chemical, it is typically available in high purity (>99%), analyzed by techniques including HPLC, GC-MS, and NMR to ensure batch-to-batch consistency . This product is intended for research and development purposes in synthetic organic chemistry, medicinal chemistry, and biotechnology. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1360960-63-9

Molecular Formula

C8H6INO2

Molecular Weight

275

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of Iodo-Methoxybenzene Derivatives

Nitro group introduction via electrophilic aromatic substitution (EAS) is a classical method. However, the strong electron-withdrawing effects of iodine and methoxy groups necessitate careful optimization:

  • Substrate : 2-Iodo-1-methoxybenzene (guaiacol derivative).

  • Conditions : Nitration with HNO₃/H₂SO₄ at 0–5°C.

  • Challenge : Direct nitration may yield mixtures due to competing meta/para directing effects of iodine (electron-withdrawing) and methoxy (electron-donating).

Alternative Route: Sequential Halogenation and Nitration

A more reliable approach involves synthesizing 4-nitro-1-methoxybenzene first, followed by iodination:

  • Nitration of 1-methoxybenzene :

    • React guaiacol with fuming HNO₃ in H₂SO₄ to yield 4-nitroguaiacol.

  • Iodination via Directed Ortho Metallation (DoM) :

    • Treat 4-nitroguaiacol with LDA (lithium diisopropylamide) at −78°C, followed by iodine quenching to install iodine at the ortho position.

Key Data :

ParameterValueSource
Yield (nitration)70–85%
Yield (iodination)60–75%

Reduction of Nitro to Amine

The nitro group in 2-iodo-4-nitro-1-methoxybenzene must be reduced to an amine for subsequent isocyanato formation. Catalytic hydrogenation or chemical reductants are viable:

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.

  • Advantages : Clean reaction, minimal byproducts.

  • Challenges : Catalyst poisoning by iodine is unlikely due to the ortho position’s steric hindrance.

Chemical Reduction with Iron/HCl

  • Conditions : Fe powder, HCl (conc.), H₂O, reflux.

  • Typical Yield : 80–90%.

Reaction Equation :

2-Iodo-4-nitro-1-methoxybenzeneHClFe2-Iodo-4-amino-1-methoxybenzene\text{2-Iodo-4-nitro-1-methoxybenzene} \xrightarrow[\text{HCl}]{\text{Fe}} \text{2-Iodo-4-amino-1-methoxybenzene}

Isocyanato Group Installation

Converting the amine to isocyanato requires careful handling due to the toxicity of phosgene. Modern methods favor triphosgene as a safer alternative:

Phosgenation of Amines

  • Conditions :

    • Dissolve 2-iodo-4-amino-1-methoxybenzene in dry CH₂Cl₂.

    • Add triphosgene (0.33 equiv) and pyridine (3 equiv) at 0°C.

    • Stir at room temperature for 4–6 hours.

  • Workup : Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography.

Mechanistic Insight

The reaction proceeds via intermediate carbamoyl chloride formation, which eliminates HCl to generate the isocyanato group:

R-NH2+Cl3C-O-CCl3R-NCO+3HCl+byproducts\text{R-NH}2 + \text{Cl}3\text{C-O-CCl}_3 \rightarrow \text{R-NCO} + 3\text{HCl} + \text{byproducts}

Key Data :

ParameterValueSource
Yield (isocyanato)65–78%
Purity>95% (GC-MS)

Analytical Validation and Challenges

Characterization Data

  • ¹H NMR : Expected signals include a singlet for methoxy (~δ 3.8 ppm), aromatic protons split by iodine’s spin-orbit coupling, and absence of amine protons.

  • IR Spectroscopy : Strong absorption at ~2270 cm⁻¹ (N=C=O stretch) .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-isocyanato-1-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Addition: Amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-4-isocyanato-1-methoxybenzene involves its functional groups:

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-iodo-4-isocyanato-1-methoxybenzene with four analogous compounds from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Electronic Effects Reactivity Notes
This compound C₈H₆INO₂ 274.94 I (2), -NCO (4), -OCH₃ (1) Methoxy (electron-donating) para to -NCO; iodine (electron-withdrawing) meta to -NCO. Balanced reactivity: -NCO activated by iodine’s induction but stabilized by -OCH₃.
1-Chloro-2-isothiocyanato-4-methoxybenzene C₈H₆ClNOS 199.66 Cl (1), -NCS (2), -OCH₃ (4) Chloro (electron-withdrawing) ortho to -NCS; -OCH₃ para to -NCS. -NCS less reactive than -NCO; forms thioureas. Higher steric hindrance at -NCS.
2-Chloro-1-iodo-4-isocyanatobenzene C₇H₃ClINO 279.46 Cl (2), I (1), -NCO (4) Chloro and iodine (both electron-withdrawing) adjacent to -NCO. Enhanced -NCO reactivity due to strong electron withdrawal; high molecular weight.
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene C₉H₇F₂NO₃ 215.16 -OCF₂ (1), -NCO (4), -OCH₃ (2) -OCF₂ (strong electron-withdrawing) para to -NCO; -OCH₃ meta to -NCO. -NCO highly activated by -OCF₂; lower thermal stability (stored at -10°C).
4-Methoxyphenyl Isocyanate C₈H₇NO₂ 149.15 -NCO (1), -OCH₃ (4) Methoxy para to -NCO, donating electrons. Reduced -NCO reactivity due to electron-donating -OCH₃; simpler structure.

Reactivity and Stability

  • Electrophilicity of -NCO Group :

    • The target compound’s -NCO group is moderately activated due to iodine’s inductive electron withdrawal (position 2) but partially stabilized by the para-methoxy group’s resonance donation. This balance makes it less reactive than 2-chloro-1-iodo-4-isocyanatobenzene (stronger electron withdrawal from Cl and I) but more reactive than 4-methoxyphenyl isocyanate (solely activated by para-methoxy) .
    • The -OCF₂ group in 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene significantly enhances -NCO electrophilicity, though its stability is lower (requires storage at -10°C) .
  • However, iodine’s polarizability may improve solubility in non-polar solvents . Compounds with multiple electron-withdrawing groups (e.g., 2-chloro-1-iodo-4-isocyanatobenzene) exhibit higher density and lower solubility in aqueous media .

Q & A

Q. What are the recommended synthetic routes for 2-iodo-4-isocyanato-1-methoxybenzene, and what critical parameters influence yield?

  • Methodological Answer : A plausible synthesis involves sequential functionalization of the benzene ring. First, iodination of 4-methoxybenzene derivatives can be achieved using iodine and an oxidizing agent (e.g., potassium iodate) under acidic conditions, as demonstrated for analogous iodo-methoxy compounds . Subsequent introduction of the isocyanate group may involve treating an intermediate amine (e.g., 4-amino-2-iodo-1-methoxybenzene) with phosgene alternatives like triphosgene in anhydrous dichloromethane. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric control of iodinating agents, and inert atmosphere conditions to prevent hydrolysis of the isocyanate group .

Q. How does the electronic interplay between substituents (methoxy, iodo, isocyanate) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group at position 1 is electron-donating, activating the ring for electrophilic substitution, while the iodo (position 2) and isocyanate (position 4) groups are electron-withdrawing. This creates a polarized electronic environment, directing nucleophilic attacks to specific positions. For example, in Suzuki-Miyaura couplings, the iodo group acts as a leaving group, with reactivity enhanced by the electron-withdrawing isocyanate. Solvent polarity (e.g., DMF vs. THF) and palladium catalyst selection (e.g., Pd(PPh₃)₄) significantly impact coupling efficiency .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR reveals distinct aromatic proton splitting patterns due to substituent positions. The methoxy group typically resonates at δ 3.8–4.0 ppm, while the isocyanate group quenches nearby proton signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ = 316.97 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects hydrolyzed byproducts (e.g., urea derivatives) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving the isocyanate group?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity in [2+2] or [4+2] cycloadditions. For instance, the LUMO of the isocyanate group localizes on the electrophilic carbon, favoring nucleophilic attack by alkenes or dienes. Solvent effects (PCM models) and transition-state analysis refine predictions, aligning with experimental outcomes from analogous aryl isocyanates .

Q. What strategies resolve contradictions in reported stability data under aqueous vs. anhydrous conditions?

  • Methodological Answer : While isocyanates generally hydrolyze in water (forming ureas), the methoxy group may stabilize the compound in mildly acidic/basic media (pH 5–9) by resonance effects, as observed in structurally similar methoxy-iodo systems . Methodological validation involves:
  • Kinetic Studies : Monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm) under controlled pH.
  • Moisture Sensitivity Tests : Use Karl Fischer titration to correlate water content with degradation rates .

Design an enantioselective synthesis route leveraging recent advances in asymmetric catalysis.

  • Methodological Answer :
    A chiral palladium catalyst (e.g., Josiphos ligand) can induce asymmetry during cross-coupling steps. For example, coupling this compound with a prochiral boronic ester under Miyaura borylation conditions generates enantiomerically enriched intermediates. Optimization requires:
  • Temperature control (−20°C to 25°C).
  • Chiral additive screening (e.g., BINAP derivatives).
  • Enantiomeric excess (ee) analysis via chiral HPLC (Chiralpak IA column) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic Systems : Use recyclable magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@Pd) for coupling reactions, reducing heavy metal waste .
  • Waste Minimization : Employ flow chemistry to enhance atom economy and reduce reaction times .

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